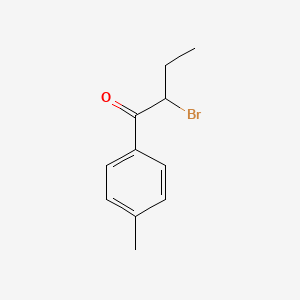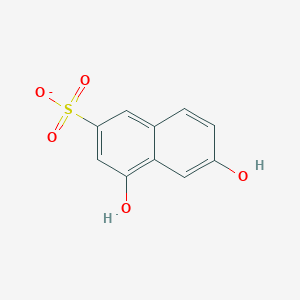
4,6-Dihydroxynaphthalene-2-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of 4,6-Dihydroxynaphthalene-2-sulfonate involves several synthetic routes and reaction conditions. One method involves the use of a grinding vacuum reactor, where mixed alkali and 2,6-naphthalene disulfonate are fully contacted and reacted in a solid phase state without heating the mixed alkali to a molten state . The mixed alkali, compounded by alkali metal hydroxide and magnesium oxide, activates the sulfonic groups, making them more easily replaced by hydroxyl groups . This method significantly reduces the reaction temperature and byproduct formation, improving the conversion rate and yield .
Another method involves the catalysis of solid super base, where zinc oxide and Zn²⁺ are used to activate the sulfonic acid groups . This method also employs a grinding vacuum reactor, allowing full contact reaction in a solid phase state without heating the alkali metal hydroxide to a molten state . This approach reduces the reaction temperature and byproduct formation, enhancing the conversion rate and yield .
Análisis De Reacciones Químicas
4,6-Dihydroxynaphthalene-2-sulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydroxynaphthalenes .
Aplicaciones Científicas De Investigación
4,6-Dihydroxynaphthalene-2-sulfonate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,6-Dihydroxynaphthalene-2-sulfonate involves its interaction with specific molecular targets and pathways. In chemical analysis, the compound reacts with different analytes, allowing for the detection and quantification of various substances . In the dyeing and textile industry, it acts as a dye intermediate, forming stable complexes with textile fibers .
Comparación Con Compuestos Similares
4,6-Dihydroxynaphthalene-2-sulfonate can be compared with other similar compounds, such as:
1-Hydroxynaphthalene-2-sulfonate: This compound has a similar structure but with only one hydroxyl group, making it less reactive in certain chemical reactions.
2,6-Dihydroxynaphthalene: This compound lacks the sulfonic acid group, which affects its solubility and reactivity.
4,5-Dihydroxynaphthalene-2,7-disulfonic acid: This compound has additional sulfonic acid groups, making it more soluble in water and more reactive in certain reactions.
The uniqueness of this compound lies in its specific combination of hydroxyl and sulfonic acid groups, which confer unique reactivity and solubility properties .
Propiedades
IUPAC Name |
4,6-dihydroxynaphthalene-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5S/c11-7-2-1-6-3-8(16(13,14)15)5-10(12)9(6)4-7/h1-5,11-12H,(H,13,14,15)/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYMBFPXCCVIRA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7O5S- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

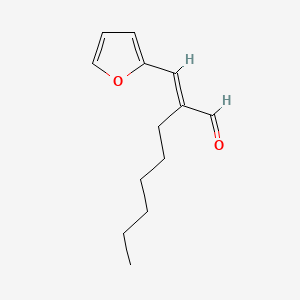
![ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate](/img/structure/B13782914.png)
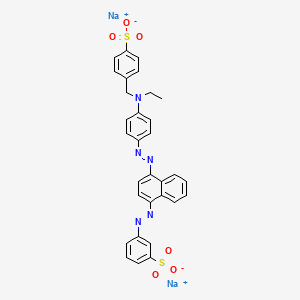
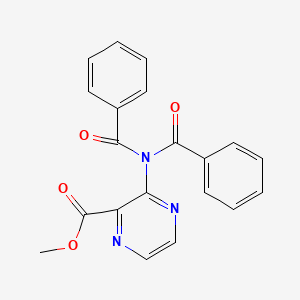
![Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B13782946.png)

![Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester](/img/structure/B13782960.png)



![1-Chloro-4-(4-chlorophenyl)sulfonylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B13782977.png)
![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(2-ethylhexyl)azaniumchloride](/img/structure/B13782978.png)
